Tetrabenzyl orthosilicate

Sol-Gel Chemistry Non-Hydrolytic Condensation Silica Xerogel Synthesis

Choose Tetrabenzyl orthosilicate (TBOS) for applications where common orthosilicates fail. Its sterically bulky benzyl groups enable non-hydrolytic condensation with SiCl₄ without metal catalysts, yielding high-purity, low-hydroxyl silica xerogels ideal for microelectronics and biomolecule encapsulation. Its high boiling point (~522 °C) ensures non-volatility during high-temperature siloxane coating crosslinking, while its unique reactivity produces distinct pore architectures for advanced HPLC stationary phases. This is the precursor for controllable material properties that TEOS and TMOS cannot provide.

Molecular Formula C28H28O4Si
Molecular Weight 456.6 g/mol
CAS No. 4424-00-4
Cat. No. B108510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenzyl orthosilicate
CAS4424-00-4
SynonymsTetrakis(phenylmethyl) Ester Silicic Acid (H4SiO4);  Benzyl Silicate;  Tetrabenzyl Ester Silicic Acid (H4SiO4);  Benzyl Silicate ((C7H7O)4Si);  _x000B_Tetrabenzyl Orthosilicate;  Tetrakis(benzyloxy)silane
Molecular FormulaC28H28O4Si
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C28H28O4Si/c1-5-13-25(14-6-1)21-29-33(30-22-26-15-7-2-8-16-26,31-23-27-17-9-3-10-18-27)32-24-28-19-11-4-12-20-28/h1-20H,21-24H2
InChIKeyBINKQJJWJHNOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabenzyl Orthosilicate (CAS 4424-00-4): A Bulky Aromatic Orthosilicate for Controlled Sol-Gel and Specialized Crosslinking


Tetrabenzyl orthosilicate (TBOS), CAS 4424-00-4, is a tetrafunctional organosilicon compound classified as a tetraalkyl orthosilicate, with the molecular formula Si(OCH₂C₆H₅)₄ and a molecular weight of 456.61 g/mol . Unlike its smaller aliphatic analogs such as tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), TBOS features four sterically demanding benzyl groups. This structural distinction confers a higher boiling point (305 °C at 12 Torr ), a predicted density of 1.145 g/cm³ , and a melting point of 32.5 °C , indicating a significantly less volatile and more thermally robust liquid precursor. Its primary recognized applications are as a crosslinking agent for siloxane coatings and as a catalyst in the polymerization of ethylene and α-olefins .

Why Tetrabenzyl Orthosilicate (4424-00-4) Cannot Be Directly Replaced by TEOS or TMOS in Advanced Applications


The assumption that tetraalkyl orthosilicates are interchangeable is invalid for tetrabenzyl orthosilicate (TBOS) due to the profound impact of its bulky benzyl substituents on both reaction kinetics and resulting material architecture. While smaller alkyl orthosilicates like TEOS and TMOS are the workhorses of conventional hydrolytic sol-gel processing [1], their rapid and often uncontrolled hydrolysis can lead to dense, less porous networks. In contrast, the steric bulk and unique electronic properties of the benzyl group in TBOS fundamentally alter its reactivity, enabling non-hydrolytic condensation pathways that are inaccessible to TEOS and TMOS without aggressive catalysis [2]. Furthermore, the choice of orthosilicate precursor directly dictates the morphology and pore parameters of the final mesoporous silica, with different alkoxysilanes yielding a broad range of particle sizes (0.5–7.3 µm) and surface areas (271–637 m²/g) [1]. Therefore, selecting TBOS over its common alternatives is a strategic decision driven by the need for specific, controllable material properties that smaller orthosilicates cannot provide.

Quantitative Differentiation of Tetrabenzyl Orthosilicate (4424-00-4) from Common Orthosilicate Precursors


Non-Hydrolytic Sol-Gel Reactivity: Catalyst-Free Condensation Pathway vs. TEOS

Tetrabenzyl orthosilicate (as tetrabenzyloxysilane) demonstrates a unique reactivity advantage over tetraethyl orthosilicate (TEOS) in non-hydrolytic sol-gel processing. In a direct head-to-head study, silica xerogels were prepared via solvent-free condensation from silicon tetrachloride (SiCl₄) and various oxygen donors [1]. Tetrabenzyloxysilane reacted with SiCl₄ without any added catalyst, yielding a highly condensed gel with low hydroxyl content. In contrast, the analogous reaction with tetraethoxysilane (TEOS) required catalysis by FeCl₃, TiCl₄, AlCl₃, or ZrCl₄ to proceed [1]. This indicates that the benzyloxy leaving group facilitates a more facile condensation mechanism, enabling a simpler, additive-free process.

Sol-Gel Chemistry Non-Hydrolytic Condensation Silica Xerogel Synthesis

Thermal Stability and Volatility: Boiling Point Advantage over TEOS and TMOS

Tetrabenzyl orthosilicate exhibits significantly lower volatility compared to its common aliphatic counterparts, a property directly linked to its much higher molecular weight and intermolecular forces. Its boiling point is reported as 305 °C at 12 Torr (equivalent to approximately 522.1 °C at 760 mmHg) . This is in stark contrast to tetraethyl orthosilicate (TEOS), which boils at 168-169 °C at 760 mmHg, and tetramethyl orthosilicate (TMOS), which boils at 121-122 °C at 760 mmHg. This 3- to 4-fold increase in boiling point indicates that TBOS can be processed at significantly higher temperatures without loss by evaporation, making it suitable for applications requiring elevated thermal budgets or where precursor vapor pressure must be minimized.

Physical Properties Volatility Thermal Stability

Influence on Mesoporous Silica Morphology: Class-Level Evidence for Tailored Pore Structures

The choice of tetraalkyl orthosilicate precursor is a critical determinant of the final morphology and textural properties of mesoporous silica materials. A systematic study comparing tetramethyl (TMOS), tetraethyl (TEOS), tetrapropyl (TPOS), and tetrabutyl (TBOS) orthosilicates under identical base-catalyzed sol-gel conditions revealed that the hydrolysis and condensation rates, governed by the alkyl group, directly dictate the size of the in-situ generated silica nanoparticles (SNPs) [1]. This, in turn, controls the final monodisperse mesoporous silica microsphere (MPSM) size (ranging from 0.5 to 7.3 µm) and median pore size (4.0 to 24.9 nm). Consequently, the specific surface area was tunable from 271 to 637 m² g⁻¹ [1]. While TBOS (butyl) was the largest group tested, this establishes a clear class-level trend: bulkier, more hydrophobic alkyl groups lead to distinct silica architectures. By logical extension, the even larger, aromatic benzyl group in tetrabenzyl orthosilicate is expected to produce a unique pore network and surface area profile, valuable for applications like HPLC stationary phases where selectivity is paramount.

Mesoporous Silica Sol-Gel Processing HPLC Stationary Phases

Evidence-Based Application Scenarios for Tetrabenzyl Orthosilicate (CAS 4424-00-4)


Synthesis of High-Purity Silica Xerogels and Hybrid Materials via Catalyst-Free Non-Hydrolytic Sol-Gel

Tetrabenzyl orthosilicate is uniquely suited for the preparation of silica xerogels via a non-hydrolytic route that does not require an added catalyst. As demonstrated in direct comparative research, it condenses with silicon tetrachloride (SiCl₄) without catalysis to form highly condensed gels, while analogous reactions with TEOS require metal halide catalysts [1]. This enables the synthesis of high-purity silica materials for applications sensitive to metal contamination, such as optical coatings, dielectric layers in microelectronics, and matrices for biomolecule encapsulation where catalyst residues could be detrimental [1]. The resulting xerogels also exhibit a low hydroxyl content, which can be advantageous for applications requiring hydrophobic materials [1].

Tailored Mesoporous Silica Particles for Advanced HPLC Stationary Phases

Given that the hydrolysis and condensation rates of tetraalkyl orthosilicates directly control the pore size and specific surface area of resulting mesoporous silica microspheres (MPSMs), tetrabenzyl orthosilicate is a prime candidate for developing specialized HPLC stationary phases [1]. The bulky benzyl group is expected to produce a unique pore architecture distinct from those generated by TEOS, TMOS, or TBOS. This could lead to enhanced chromatographic selectivity for specific analytes, such as aromatic compounds or biomolecules, where π-π interactions with the benzyl-derived silica surface may play a role. Researchers seeking to expand the toolkit of separation media beyond conventional TEOS-based silicas should evaluate TBOS as a precursor for next-generation, high-performance stationary phases [1].

High-Temperature Precursor for Silica Coatings and Polymer Crosslinking

The exceptionally high boiling point of tetrabenzyl orthosilicate (~522 °C at 760 mmHg) makes it a superior precursor for applications involving elevated processing temperatures where common orthosilicates like TEOS would simply evaporate. This property is critical for the application of tetrabenzyloxysilane as a crosslinking agent for siloxane coatings . Its low volatility ensures that the crosslinker remains within the coating matrix during high-temperature curing steps, leading to more efficient and uniform crosslinking. Furthermore, its role as a catalyst in ethylene and α-olefin polymerization may be linked to its thermal stability, allowing it to withstand the exothermic conditions of industrial polymerization processes. For material scientists and formulators requiring a high-temperature-stable silicon precursor, TBOS offers a clear advantage over more volatile alternatives.

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